molecular formula C25H22IOP B3028401 (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide CAS No. 2005487-70-5

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide

Cat. No.: B3028401
CAS No.: 2005487-70-5
M. Wt: 496.3 g/mol
InChI Key: JTPKCMSZBCTKTQ-UHFFFAOYSA-N
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Description

(2-Hydroxy-5-methylphenyl)triphenylphosphonium Iodide, also known by the synonym MeTAPS-I , is a high-purity phosphonium salt offered for laboratory and research applications. This compound is characterized as a white to almost white powder or crystal with a melting point of 266 °C . It has a molecular formula of C₂₅H₂₂IOP and a molecular weight of 496.33 g/mol . The product is specified with a purity of at least 98.0% as determined by HPLC and argentometric titration . Proper storage conditions include room temperature, recommended in a cool, dark place below 15°C, under an inert atmosphere, and with care taken to avoid moisture due to its hygroscopic nature . Handling and Safety: This compound requires careful handling. Hazard statements indicate it causes skin irritation and serious eye irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling . Research Applications: Detailed information on the specific research applications, mechanism of action, and unique research value of this compound is not readily available in the public domain. Researchers are advised to consult the scientific literature for potential uses related to its phosphonium salt structure. Note: This product is intended for research use only and is not approved for use in humans, for diagnostic or therapeutic procedures, or for any form of personal use.

Properties

IUPAC Name

(2-hydroxy-5-methylphenyl)-triphenylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21OP.HI/c1-20-17-18-24(26)25(19-20)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-19H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPKCMSZBCTKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22IOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2005487-70-5
Record name (2-Hydroxy-5-methylphenyl)triphenylphosphonium Iodide
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Preparation Methods

The synthesis of (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with 2-hydroxy-5-methylbenzyl iodide under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference . The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Methyltriphenylphosphonium Iodide (CAS 2065-66-9)

  • Structure : Lacks aromatic hydroxyl/methyl groups; instead, it has a methyl group directly attached to the phosphorus atom.
  • Applications : Widely used as a reagent in Wittig reactions to synthesize alkenes from aldehydes . Its phase-transfer catalytic activity is well-documented .
  • Reactivity: The absence of a phenolic group limits its hydrogen-bonding interactions but enhances stability in non-polar environments.
  • Physical Properties : Melting point = 183–188°C .

Isopropyltriphenylphosphonium Iodide (CAS 24470-78-8)

  • Structure: Contains an isopropyl group instead of the phenolic ring.
  • Applications : Used in nucleophilic substitution reactions; structural bulkiness may hinder reaction rates compared to methyl derivatives.
  • Physical Properties : Melting point = 194–197°C .
  • Safety : Shares similar hazards (skin/eye irritation) with the target compound .

(2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium Iodide (CAS 308805-06-3)

  • Applications : Likely used in specialized organic syntheses or as a fluorescent probe, though specific data are scarce .
  • Reactivity : The conjugated styryl group may enhance photophysical properties, enabling applications in imaging .

Phenacyl-triphenyl-phosphanium Iodide (CAS 6230-82-6)

  • Structure: Features a phenacyl group (electron-withdrawing) instead of the electron-donating methylphenol group.
  • Reactivity : The electron-deficient aromatic ring may accelerate nucleophilic attacks compared to the target compound .

Key Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Primary Applications
(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide 2005487-70-5 496.32 Phenolic -OH, methyl Not reported Organic synthesis, research
Methyltriphenylphosphonium iodide 2065-66-9 404.22 Methyl-P 183–188 Wittig reactions, catalysis
Isopropyltriphenylphosphonium iodide 24470-78-8 404.22 Isopropyl-P 194–197 Nucleophilic substitutions
Phenacyl-triphenyl-phosphanium iodide 6230-82-6 508.33 Phenacyl group Not reported Organic synthesis

Research Findings and Functional Insights

  • Mitochondrial Targeting : Triphenylphosphonium salts, including the target compound, accumulate in mitochondria due to their lipophilic cationic nature . The hydroxyl group in the target may improve aqueous solubility compared to more hydrophobic analogs like methyltriphenylphosphonium iodide.
  • Antioxidant Potential: Phenolic derivatives (e.g., the target compound) could exhibit radical-scavenging activity, similar to other aromatic-cationic antioxidants . However, direct evidence for the target compound is lacking.
  • Synthetic Utility: The target compound’s phenolic group may enable regioselective modifications (e.g., etherification), unlike non-aromatic analogs .

Biological Activity

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide, often referred to as MeTAPS-I, is a phosphonium salt that has gained attention for its potential biological activities, particularly in cancer research and cellular imaging. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a triphenylphosphonium group which enhances its ability to penetrate cellular membranes, especially mitochondrial membranes. This characteristic is crucial for its biological applications, allowing the compound to accumulate in mitochondria due to its positive charge and hydrophobic nature.

The biological activity of this compound can be attributed to several key mechanisms:

  • Mitochondrial Membrane Potential Disruption : The compound induces depolarization of the mitochondrial membrane, a precursor to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, contributing to cell death mechanisms.
  • Inhibition of ATP Synthesis : By affecting the respiratory chain complexes in mitochondria, it reduces ATP production, further promoting cell death in cancer cells.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably:

  • Cytotoxicity Against T-47D Breast Carcinoma Cells : The compound showed an IC50 value of 8.3 µM, indicating strong antiproliferative activity.
  • Mechanistic Insights : Studies indicate that the mechanism involves mitochondrial depolarization and increased ROS production leading to apoptosis.

Comparative Analysis

In comparative studies with other triphenylphosphonium derivatives, this compound exhibited superior selectivity towards cancer cells over non-malignant cells. This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues.

Case Studies and Research Findings

A selection of studies highlights the compound's potential in various applications:

  • Cellular Imaging : Its ability to localize within mitochondria allows it to serve as a probe for studying mitochondrial dynamics and functions in live cells.
  • Antiproliferative Effects : In vitro studies have shown that the compound can effectively inhibit the growth of breast cancer cells and other malignancies .
  • Mechanistic Studies : Further investigations revealed that the compound's interaction with molecular targets such as enzymes and receptors contributes significantly to its biological effects.

Summary of Key Findings

StudyCell LineIC50 ValueMechanism
Cytotoxicity StudyT-47D Breast Carcinoma8.3 µMMitochondrial depolarization, ROS generation
Comparative StudyVarious Triphenylphosphonium DerivativesSuperior selectivity towards cancer cellsTargeted delivery mechanism
Imaging ApplicationLive CellsN/ALocalization in mitochondria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.